molecular formula C14H15ClN2O2S B12723194 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one CAS No. 284681-68-1

6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one

Cat. No.: B12723194
CAS No.: 284681-68-1
M. Wt: 310.8 g/mol
InChI Key: DOFUBPSBMDJPNQ-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The presence of the butoxy group, chlorophenylsulfanyl moiety, and pyrimidinone core suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a chlorophenylsulfanyl group is introduced to the pyrimidinone core.

    Attachment of the Butoxy Group: The final step could involve the alkylation of the pyrimidinone core with a butoxy group under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidinone core or the chlorophenylsulfanyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrimidinone core or the chlorophenylsulfanyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenylsulfanyl)-3H-pyrimidin-4-one: Lacks the butoxy group but shares the core structure.

    6-sec-Butoxy-3H-pyrimidin-4-one: Lacks the chlorophenylsulfanyl group.

    2-(Phenylsulfanyl)-3H-pyrimidin-4-one: Lacks the chloro substituent on the phenyl ring.

Uniqueness

6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is unique due to the combination of the butoxy group, chlorophenylsulfanyl moiety, and pyrimidinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

284681-68-1

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

4-butan-2-yloxy-2-(2-chlorophenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-7-5-4-6-10(11)15/h4-9H,3H2,1-2H3,(H,16,17,18)

InChI Key

DOFUBPSBMDJPNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC=C2Cl

Origin of Product

United States

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